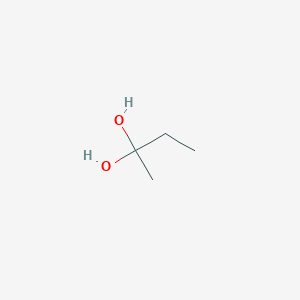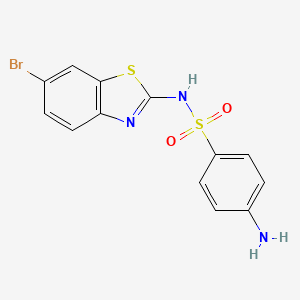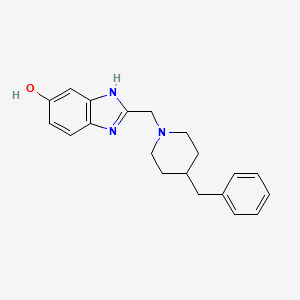![molecular formula C16H12O5 B12530966 4-[(6-Methoxy-2H-1,3-benzodioxol-5-yl)ethynyl]benzene-1,3-diol CAS No. 673477-45-7](/img/structure/B12530966.png)
4-[(6-Methoxy-2H-1,3-benzodioxol-5-yl)ethynyl]benzene-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(6-Methoxy-2H-1,3-benzodioxol-5-yl)ethynyl]benzene-1,3-diol is an organic compound that features a benzodioxole moiety, which is a common structural motif in various bioactive molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(6-Methoxy-2H-1,3-benzodioxol-5-yl)ethynyl]benzene-1,3-diol typically involves the following steps:
Formation of the Benzodioxole Moiety: This can be achieved by reacting catechol with disubstituted halomethanes in the presence of a base such as sodium hydroxide or potassium carbonate.
Introduction of the Ethynyl Group: The ethynyl group can be introduced via a palladium-catalyzed coupling reaction, such as the Sonogashira coupling, using an appropriate ethynyl precursor.
Methoxylation: The methoxy group can be introduced through methylation reactions using reagents like methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can target the ethynyl group, converting it to an ethylene or ethane moiety.
Substitution: The hydroxyl groups on the benzene ring can participate in nucleophilic substitution reactions, forming various ethers and esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Reagents like alkyl halides and acyl chlorides in the presence of a base are used for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Ethylene or ethane derivatives.
Substitution: Various ethers and esters depending on the substituents used.
Scientific Research Applications
4-[(6-Methoxy-2H-1,3-benzodioxol-5-yl)ethynyl]benzene-1,3-diol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[(6-Methoxy-2H-1,3-benzodioxol-5-yl)ethynyl]benzene-1,3-diol involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxole: A simpler analog that lacks the ethynyl and hydroxyl groups.
Myristicin: Contains a similar benzodioxole moiety but with different substituents.
Safrole: Another benzodioxole derivative with distinct substituents.
Uniqueness
4-[(6-Methoxy-2H-1,3-benzodioxol-5-yl)ethynyl]benzene-1,3-diol is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity .
Properties
CAS No. |
673477-45-7 |
|---|---|
Molecular Formula |
C16H12O5 |
Molecular Weight |
284.26 g/mol |
IUPAC Name |
4-[2-(6-methoxy-1,3-benzodioxol-5-yl)ethynyl]benzene-1,3-diol |
InChI |
InChI=1S/C16H12O5/c1-19-14-8-16-15(20-9-21-16)6-11(14)3-2-10-4-5-12(17)7-13(10)18/h4-8,17-18H,9H2,1H3 |
InChI Key |
USDDXAWUEQICOR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1C#CC3=C(C=C(C=C3)O)O)OCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(Dimethylamino)-6-nitro-1H-benzimidazol-1-yl]ethan-1-ol](/img/structure/B12530884.png)

![1,4-dimethyl-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1,5]benzodiazepine](/img/structure/B12530893.png)
![4-[2-Methoxy-4-(prop-2-en-1-yl)phenoxy]-7-nitro-2,1,3-benzoxadiazole](/img/structure/B12530899.png)
![2-Methyl-1,4-bis[(oxiran-2-YL)methoxy]-9H-thioxanthen-9-one](/img/structure/B12530901.png)

![6-(Furan-2-yl)-2-(pyridin-3-yl)-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B12530913.png)





![3-[6-Butyl-2-(thiophen-2-yl)pyrimidin-4-yl]-1H-indole](/img/structure/B12530936.png)

